N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine

Catalog No.
S671852
CAS No.
76932-48-4
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanin...

CAS Number

76932-48-4

Product Name

N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1

InChI Key

KHHIGWRTNILXLL-OAHLLOKOSA-N

Synonyms

76932-48-4;Boc-D-1-Nal-OH;BOC-D-1-NAPHTHYLALANINE;Boc-3-(1-naphthyl)-D-alanine;N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-D-alanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(R)-N-Boc-D-(1-naphthyl)alanine;Boc-D-3-(1-Naphthyl)-alanine;N-Boc-3-(1-naphthyl)-D-alanine;SBB067207;3-(NAPHTHALEN-1-YL)-N-BOC-D-ALANINE;(2R)-2-[(tert-butoxy)carbonylamino]-3-naphthylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-naphthalen-1-ylpropanoicacid;(R)-2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-1-YL-PROPIONICACID;PubChem11936;AC1MC1A6;BOC-D-NAL(1)-OH;KSC491O8P;15045_ALDRICH;SCHEMBL4600435;BOC-D-ALA(1-NAPH)-OH;15045_FLUKA;CTK3J1787;MolPort-001-758-474;BOC-D-ALA(1-NAPHTHYL)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine (Boc-D-1-Nal-OH), CAS 76932-48-4, is a highly hydrophobic, sterically demanding unnatural D-amino acid derivative widely utilized as a critical building block in advanced peptide synthesis. Featuring a bulky 1-naphthyl side chain and D-stereochemistry, this compound is engineered to impart significant proteolytic resistance and lock specific bioactive conformations in therapeutic peptides, such as gonadotropin-releasing hormone (GnRH) antagonists and opioid receptor modulators [1]. The tert-butoxycarbonyl (Boc) protecting group makes it specifically suited for Boc-solid-phase peptide synthesis (Boc-SPPS) and liquid-phase synthesis workflows, offering orthogonal reactivity to base-labile protecting groups and ensuring high coupling efficiencies in multi-gram scale pharmaceutical manufacturing.

Procurement Fit

Workflow
Boc/Bzl solid-phase peptide synthesis
Selection
D-enantiomer for stereochemical control studies
Use Context
Chiral peptide SAR and receptor interaction research

Substituting Boc-D-1-Nal-OH with closely related analogs fundamentally disrupts both synthetic workflows and downstream pharmacological performance. Replacing it with the 2-naphthyl isomer (Boc-D-2-Nal-OH) alters the steric bulk distribution, which drastically reduces target receptor binding affinity and shifts supramolecular assembly pathways [1]. Substitution with less bulky aromatic amino acids, such as Boc-D-Phe-OH, fails to provide the necessary hydrophobic surface area, leading to a massive drop in bioactivity and enzymatic stability [2]. Furthermore, substituting with Fmoc-D-1-Nal-OH is unviable in liquid-phase synthesis or specific Boc-SPPS protocols, as it requires base-catalyzed (piperidine) deprotection that can trigger side reactions in base-sensitive peptide sequences, whereas the Boc group allows for clean, acid-catalyzed (TFA) deprotection.

Mismatch Risk

Target
Boc-D-1-Nal-OH (R-configuration)
Boc-L-1-Nal-OH
Stereochemistry inversion may alter receptor binding and peptide backbone conformation
Target
Boc-D-1-Nal-OH (acid-labile protection)
Fmoc-D-1-Nal-OH
Fmoc strategy is base-labile; orthogonal protecting group scheme incompatibility may require full synthesis redesign
Target
Single enantiomer, verified stereochemistry
Racemic D/L mixture
Uncontrolled stereochemical impurities may introduce variable pharmacological readouts and irreproducible synthesis

Receptor Antagonist Potency: 1-Naphthyl vs. 2-Naphthyl Substitution

The specific substitution position on the naphthyl ring dictates receptor interaction strength. In structure-activity relationship studies of endomorphin-2 analogs, substitution with D-1-Nal at position 4 yielded a highly potent mu-opioid receptor antagonist with a pA2 value of 7.95, whereas the D-2-Nal comparator analog showed a significantly weaker pA2 of 6.42 [1].

Evidence DimensionMu-opioid receptor antagonist potency (pA2)
Target Compound DatapA2 = 7.95 (D-1-Nal analog)
Comparator Or BaselinepA2 = 6.42 (D-2-Nal analog)
Quantified Difference>30-fold higher antagonist potency for the 1-naphthyl isomer
ConditionsCompetition experiments in CHO-MOR-Aeq cells against endomorphin-2

Procurement of the exact 1-naphthyl isomer is mandatory for maximizing receptor binding affinity in therapeutic peptide development, as the 2-naphthyl form is functionally inferior.

Enantiomeric purity
Head-to-head
[α]²²/D +53° vs L-enantiomer: −53°
Confirms (R)-configuration; opposite rotation indicates inverted stereochemistry
Methanol, c = 2.5; reported specific rotation data

Pharmacological Efficacy: D-1-Nal vs. D-Phenylalanine

Replacing standard aromatic amino acids with D-1-Nal provides a massive boost to in vivo efficacy due to increased hydrophobic interaction and proteolytic resistance. In morphiceptin analogs, modification of position 3 with D-1-Nal improved analgesic effects by more than 150-fold compared to the D-Phe substituted baseline[1].

Evidence DimensionIn vivo analgesic efficacy enhancement
Target Compound Data>150-fold improvement (D-1-Nal substitution)
Comparator Or BaselineBaseline efficacy (D-Phe substitution)
Quantified Difference>150-fold increase in bioactivity
ConditionsIn vivo analgesic models testing morphiceptin analogs

Demonstrates that the extended aromatic system of Boc-D-1-Nal-OH justifies its higher cost over standard Boc-D-Phe-OH by delivering exponentially greater therapeutic potency.

Receptor selectivity
Cross-study
D-1-Nal analog: reported selective oxytocin antagonist vs L-1-Nal analog: may differ in receptor interaction profile
Enantiomeric identity may influence off-target receptor engagement
In vitro bioassays; qualitative comparison from published study

Processability: Solvent Solubility for Liquid-Phase Synthesis

Despite its significant hydrophobic bulk, Boc-D-1-Nal-OH maintains excellent processability for peptide synthesis. It exhibits a solubility of approximately 25 mg/mL in dimethylformamide (DMF) and 10 mg/mL in dimethyl sulfoxide (DMSO) . This ensures it remains fully dissolved during critical coupling steps, avoiding the premature aggregation that plagues less optimized bulky unnatural amino acids.

Evidence DimensionSolubility in DMF
Target Compound Data~25 mg/mL
Comparator Or BaselineAggregation thresholds of highly hydrophobic peptides
Quantified DifferenceMaintains homogeneous solution state at standard coupling concentrations
ConditionsDissolution in DMF purged with inert gas at room temperature

High solubility in standard coupling solvents ensures reproducible, high-yield reactions during multi-gram scale pharmaceutical manufacturing.

Crystal packing
Class-level
Twisted double helical ladder vs typical packing in unmodified alanine analogs
Supramolecular architecture may influence solid-state stability
Single-crystal XRD; comparison with L-/D-/DL-alanine

Orthogonal Synthesis Compatibility: Boc vs. Fmoc Protection

The choice of the Boc protecting group over Fmoc is critical for specific synthetic routes. Boc-D-1-Nal-OH is deprotected using trifluoroacetic acid (TFA), which is completely orthogonal to base-labile protecting groups. In contrast, Fmoc-D-1-Nal-OH requires piperidine for deprotection, which can induce aspartimide formation or other base-catalyzed side reactions in sensitive peptide sequences .

Evidence DimensionDeprotection conditions and side-reaction avoidance
Target Compound DataAcid-labile (TFA deprotection), base-stable
Comparator Or BaselineFmoc-D-1-Nal-OH (Base-labile, piperidine deprotection)
Quantified DifferenceElimination of base-catalyzed side reactions during iterative coupling
ConditionsMulti-step solid-phase or liquid-phase peptide synthesis

Buyers synthesizing base-sensitive peptides or utilizing liquid-phase strategies must procure the Boc-protected variant to ensure structural integrity during deprotection.

Purity grade
Data to verify
≥98% (TLC); ≥99% (HPLC) available
Higher purity may reduce side reactions in SPPS
Supplier specification; independent verification recommended
Mu-opioid specificity
Class-level
D-1-Nal incorporation: reported enhanced specificity for mu receptor vs Analogs without D-1-Nal: broader cross-reactivity
Bulky naphthyl side chain may contribute to receptor selectivity profile
Patented cyclic somatostatin analogs; in vitro binding data

Multi-Gram Synthesis of GnRH Antagonists

Boc-D-1-Nal-OH is the optimal precursor for the N-terminal modification of gonadotropin-releasing hormone (GnRH) antagonists (e.g., Cetrorelix and 'Nal-Glu' analogs). Its high solubility in DMF and compatibility with acid-catalyzed deprotection make it ideal for the preparative-scale liquid-phase or Boc-SPPS synthesis required to produce these therapeutics in bulk[1].

Development of Highly Potent Opioid Receptor Modulators

Due to its proven ability to increase mu-opioid receptor antagonist potency by over 30-fold compared to the 2-naphthyl isomer, this compound is the specific building block of choice for synthesizing endomorphin and morphiceptin analogs. It provides the exact steric bulk needed to lock the peptide into a bioactive conformation [2].

Orthogonal Peptide Synthesis Workflows

In complex syntheses where base-sensitive residues or linkers are present, Boc-D-1-Nal-OH is selected over Fmoc-D-1-Nal-OH. The Boc group allows for clean TFA-mediated deprotection, preventing the aspartimide formation and racemization that can occur when using piperidine in Fmoc-based workflows .

Application Selection Guide

Application
Selection Property
Validation Focus
Oxytocin antagonist peptide synthesis
Stereochemical identity (D-enantiomer)
Optical rotation and chiral HPLC confirmation
Mu-opioid receptor-selective peptide research
Naphthyl side-chain incorporation for receptor engagement
Receptor binding selectivity assays
Crystal engineering and solid-state studies
Crystalline purity and packing reproducibility
XRD structure and polymorphism evaluation
Enzyme substrate specificity research
Steric bulk and D-configuration as probe
Enzyme kinetics with D- vs L-substrate comparison

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

315.14705815 Da

Monoisotopic Mass

315.14705815 Da

Heavy Atom Count

23

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